molecular formula C10H10N2O B1608627 3-(2-Methylphenyl)-1,2-oxazol-5-amine CAS No. 86685-96-3

3-(2-Methylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1608627
CAS No.: 86685-96-3
M. Wt: 174.2 g/mol
InChI Key: YEMOGLHFQCOBPV-UHFFFAOYSA-N
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Description

Current Trends in Heterocyclic Chemistry Relevant to Oxazole (B20620) Derivatives

Heterocyclic chemistry is currently driven by the need for novel compounds with enhanced biological activity and specific therapeutic applications. rsc.orgjournalajst.com A major trend is the development of green and efficient synthetic methodologies, such as microwave irradiation and ultrasound-assisted synthesis, to create complex molecular architectures with high yields and selectivity. researchgate.netmdpi.com There is a significant focus on transition metal-catalyzed reactions and multi-component reactions (MCRs) which allow for the rapid construction of diverse compound libraries. rsc.orgmdpi.comrsc.org

Isoxazole (B147169) derivatives, in particular, are at the forefront of this research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgbohrium.comresearchgate.net Researchers are exploring how structural modifications to the isoxazole ring can enhance these pharmacological properties. rsc.org The integration of the isoxazole scaffold into drug design is a popular strategy to improve the physicochemical properties of new therapeutic agents. bohrium.com This includes using the isoxazole ring as a bioisostere to enhance drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. rsc.org

Strategic Importance of 1,2-Oxazole-5-amine Scaffolds in Modern Organic Synthesis and Chemical Research

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This structure is a privileged scaffold in medicinal chemistry and is found in numerous clinically used drugs. researchgate.netnih.gov The stability of the isoxazole ring allows for extensive functionalization, while its characteristic weak N-O bond provides a site for controlled ring-cleavage, making it a versatile synthetic intermediate. researchgate.netbenthamdirect.com This dual nature allows isoxazoles to serve as masked forms of various difunctionalized compounds like β-hydroxy ketones and γ-amino alcohols. benthamdirect.com

The amino-substituted isoxazole moiety, specifically the 1,2-oxazol-5-amine scaffold, is of particular strategic importance. Amino-functionalized 1,2-oxazole derivatives are known to be biologically active, with some acting as neuroactive compounds. nih.gov The amine group can form crucial hydrogen bonds with biological targets such as enzymes and receptors, potentially modulating their activity. evitachem.com This makes the 1,2-oxazol-5-amine scaffold a valuable building block for the synthesis of new heterocyclic peptides and for generating DNA-encoded chemical libraries for drug discovery. nih.gov

Two primary synthetic routes are commonly employed to construct the isoxazole ring: the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. benthamdirect.com

Identification of Key Research Gaps and Opportunities Pertaining to 3-(2-Methylphenyl)-1,2-oxazol-5-amine

This scarcity represents a significant research gap. The opportunities for investigation are numerous:

Optimized Synthesis: There is an opportunity to develop and optimize novel, high-yield synthetic routes for this compound, potentially utilizing modern green chemistry techniques. mdpi.com

Characterization: Comprehensive spectroscopic and crystallographic analysis is needed to fully characterize the compound's structural and electronic properties. X-ray crystallography, for instance, could provide precise data on bond lengths and angles, which are currently unavailable. mdpi.com

Reactivity Studies: A systematic investigation into the reactivity of the amine and isoxazole functionalities of the molecule could reveal its potential as a versatile building block for more complex structures.

Biological Screening: Given the established pharmacological importance of the isoxazole and amino-isoxazole scaffolds, this compound is a prime candidate for broad biological screening to identify potential therapeutic activities. rsc.orgresearchgate.net The presence of the 2-methylphenyl group could confer unique properties compared to other substituted isoxazoles.

Overview of the Academic Research Scope for this compound

The academic research scope for this compound is wide and can be structured around its synthesis, characterization, and potential applications.

Synthesis and Characterization: A key research direction would be the development of an efficient synthesis. One plausible approach involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. nih.gov Another established method is the reaction of hydroxylamine with 1,3-diketones or their equivalents. wikipedia.org The starting materials would need to incorporate the 2-methylphenyl moiety. Once synthesized, detailed characterization using NMR (¹H, ¹³C, ¹⁵N), HRMS, and single-crystal X-ray diffraction would be essential to unambiguously confirm its structure. nih.gov

Table 1: Potential Research Areas and Methodologies

Research Area Potential Methodologies Objective
Synthesis Multi-component reactions, Cycloaddition reactions, Microwave-assisted synthesis To develop efficient and scalable synthetic routes.
Characterization NMR, HRMS, X-ray Crystallography To confirm the molecular structure and stereochemistry.
Reactivity Derivatization of the amine group, Ring-opening reactions To explore its utility as a synthetic intermediate.

| Biological Evaluation | In vitro screening against various cell lines (e.g., cancer), Enzyme inhibition assays, Antimicrobial assays | To identify novel pharmacological activities. |

Potential Applications: The primary application focus would be in medicinal chemistry. Based on the activities of related compounds, research could explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. bohrium.com The unique substitution pattern may lead to novel structure-activity relationships (SAR). Furthermore, its role as a building block for larger, more complex molecules, including peptides and other heterocyclic systems, represents a significant area for synthetic chemistry research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMOGLHFQCOBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396218
Record name 3-(2-Methylphenyl)-1,2-oxazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86685-96-3
Record name 3-(2-Methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)-1,2-oxazol-5-amine
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Sophisticated Synthetic Strategies and Methodologies for 3 2 Methylphenyl 1,2 Oxazol 5 Amine

Retrosynthetic Analysis and Design of Synthetic Pathways to 3-(2-Methylphenyl)-1,2-oxazol-5-amine

Retrosynthetic analysis is a foundational technique in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For a molecule like this compound, the primary disconnections involve the isoxazole (B147169) ring itself, leading to several potential synthetic routes.

The most logical disconnection of the 5-aminoisoxazole ring (C-N and O-C bonds) points to two key precursor fragments: a β-ketonitrile and hydroxylamine (B1172632). This approach is widely recognized for its reliability in constructing 5-aminoisoxazoles. organic-chemistry.orgresearchgate.net Specifically, the target molecule can be traced back to 3-oxo-3-(2-tolyl)propanenitrile and hydroxylamine . The β-ketonitrile itself can be derived from 2'-methylacetophenone (B146604) through condensation with a cyanide source like ethyl cyanoformate.

An alternative disconnection involves the [3+2] cycloaddition strategy. researchgate.net Here, the isoxazole ring is formed by reacting a nitrile oxide with a dipolarophile. For our target, this would involve retrosynthetically cleaving the ring to 2-methylbenzonitrile oxide and an amino-alkyne equivalent (ynamine) or an enamine, which would provide the 5-amino substituent.

Both convergent and linear strategies can be designed based on the retrosynthetic analysis.

Convergent Synthesis: This is generally the more efficient approach. A convergent synthesis for this compound would involve the independent preparation of the key fragments before combining them in a final step. For instance, the synthesis of 3-oxo-3-(2-tolyl)propanenitrile from 2'-methylacetophenone constitutes one branch of the synthesis, while the other "fragment" is simply hydroxylamine. Their subsequent condensation and cyclization to form the isoxazole ring is a classic convergent step. nih.gov Multi-component reactions, which bring together three or more reactants in a single step, represent the pinnacle of convergent design and are increasingly used for isoxazole synthesis. nih.govsemnan.ac.ir

The convergent approach via the condensation of a pre-formed β-ketonitrile with hydroxylamine is generally preferred for its efficiency and control over the introduction of the required substituents.

The formation of the isoxazole ring, or heteroannulation, is the critical step in the synthesis. Modern techniques have focused on improving yields, regioselectivity, and reaction conditions.

Condensation of β-Ketonitriles with Hydroxylamine: This is the most direct route to 5-aminoisoxazoles. The reaction between 3-oxo-3-(2-tolyl)propanenitrile and hydroxylamine proceeds via the formation of an oxime intermediate from the ketone, followed by intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. The reaction's regioselectivity is strongly directed by the differing reactivity of the ketone and nitrile functionalities, reliably yielding the 5-amino isomer. organic-chemistry.org Controlling the pH and temperature is crucial; conditions of pH > 8 often favor the reaction at the ketone, leading to the desired 5-amino product. organic-chemistry.org

1,3-Dipolar Cycloaddition: A powerful and versatile method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with a dipolarophile. researchgate.netorganic-chemistry.org To synthesize the target compound, 2-methylbenzonitrile oxide (generated in situ from 2-methylbenzaldoxime via oxidation) would be reacted with an acetylene (B1199291) bearing an amino group equivalent. This method offers high regioselectivity, but the synthesis and handling of the required ynamine or enamine precursors can be challenging. organic-chemistry.org

Energy-Enhanced Cyclization: Modern energy sources are used to accelerate these reactions, often leading to cleaner products and higher yields in shorter times.

Ultrasonic Irradiation: Sonochemistry enhances mass transfer and can accelerate reaction kinetics, often allowing for the use of greener solvents like water or ethanol (B145695) at lower temperatures. mdpi.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvents. nih.gov This technique is considered a green chemistry protocol due to its energy efficiency. nih.govresearchgate.net

Optimized Reaction Conditions and Process Development for this compound

Process development focuses on optimizing reaction parameters to maximize yield, purity, and sustainability while ensuring scalability and cost-effectiveness.

While many isoxazole syntheses can proceed with simple acid or base catalysis, specialized catalysts have been developed to improve efficiency and selectivity.

Catalysis in Precursor Synthesis: The synthesis of key intermediates often relies on catalysis. For example, the formation of alkynone precursors, if that route is chosen, can be achieved via palladium/copper-catalyzed Sonogashira coupling. nih.gov

Catalysis in Cyclization: For multi-component syntheses that resemble the formation of the target molecule, various catalysts have proven effective.

Nano-MgO: These nanoparticles have been shown to be effective, recoverable basic catalysts for the three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine, offering a green alternative to soluble bases. researchgate.net

Pyruvic Acid: This organic acid can catalyze the one-pot synthesis of isoxazol-5(4H)-ones in aqueous media, activating the reactants towards condensation. preprints.org

Copper(I) Salts: In the context of 1,3-dipolar cycloadditions, Cu(I) catalysts are famous for the "click" reaction between terminal alkynes and in situ-generated nitrile oxides, ensuring high regioselectivity and yield. organic-chemistry.orgmdpi.com

The mechanism of these catalysts generally involves the activation of a functional group. For example, a Lewis acid catalyst can coordinate to the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity and facilitating the initial attack by hydroxylamine. Basic catalysts, in contrast, facilitate the deprotonation of hydroxylamine or other nucleophiles to increase their reactivity.

Synthetic Approach Catalyst/Reagent Energy Source Typical Solvent Key Advantages Reference
β-Ketonitrile + HydroxylamineBase (e.g., NaOH, Piperidine)Conventional HeatingEthanol, WaterHigh regioselectivity for 5-amino isomer, reliable. organic-chemistry.orgpreprints.org
1,3-Dipolar CycloadditionCu(I) salts, Et₃NRoom Temperaturet-BuOH/H₂OHigh efficiency and regioselectivity. organic-chemistry.orgmdpi.com
Multi-component SynthesisNano-MgORoom TemperatureWaterGreen, recoverable catalyst, high yield. researchgate.net
Multi-component SynthesisPyruvic AcidConventional HeatingWaterGreen, metal-free catalysis. preprints.org
Ultrasound-Assisted SynthesisCeric Ammonium Nitrate (CAN)Ultrasonic BathH₂O/AcetonitrileRapid reaction times, high yields, green. mdpi.com
Microwave-Assisted SynthesisN/AMicrowave IrradiationEthanolDrastically reduced reaction times, energy efficient. nih.gov

Adherence to green chemistry principles is a critical aspect of modern process development. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection: Traditional organic syntheses often rely on volatile and toxic organic solvents. For isoxazole synthesis, a significant shift towards greener alternatives has been reported. Water is an ideal green solvent, and many modern procedures for synthesizing isoxazole derivatives, including multi-component reactions, are performed in aqueous media or water-ethanol mixtures. semnan.ac.irmdpi.comresearchgate.net Solvent-free reactions, where the neat reactants are mixed, represent another highly sustainable option. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are exemplary in this regard, as they form complex molecules from simple precursors in a single step with minimal byproduct formation, thus having high atom economy. nih.govresearchgate.net

Benign Catalysts: The development of non-toxic, recyclable catalysts is a key green objective. The use of heterogeneous catalysts like nano-MgO or catalysts derived from agro-waste (e.g., water extract of orange fruit peel ash) exemplifies this principle, as they can be easily separated from the reaction mixture and reused. nih.govresearchgate.net

Applying these principles to the synthesis of this compound would involve choosing a water-based, multi-component strategy under microwave or ultrasonic conditions with a recyclable catalyst.

Achieving high purity is essential for the characterization and subsequent use of any chemical compound. While many modern synthetic methods yield clean products, purification is often a necessary final step.

Standard purification techniques for isoxazole derivatives include:

Crystallization: If the product is a stable solid, crystallization from an appropriate solvent system is an effective method for obtaining high-purity material.

Column Chromatography: This is a versatile method used to separate the target compound from unreacted starting materials, byproducts, and any potential regioisomers. nih.govnih.gov

For amino-containing heterocycles like the target compound, more advanced protocols may be required to remove persistent or similarly-behaving impurities. A patented process for the related compound 3-amino-5-methylisoxazole highlights an effective technique. google.com This process involves:

Treating the crude reaction mixture with an aqueous caustic solution (e.g., sodium hydroxide). This step can help remove acidic impurities and hydrolyze certain byproducts.

Distilling the aqueous phase or performing a solvent extraction (e.g., with methylene (B1212753) chloride) to isolate the purified amine. google.com

This caustic wash and extraction/distillation protocol is an advanced strategy that can be adapted to remove colored impurities and significantly enhance the purity of the final this compound product, which is particularly important if the material is intended for biological screening or as a pharmaceutical intermediate. google.com

Novel Synthetic Transformations Leading to this compound

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific one-pot synthesis of this compound via an MCR is not extensively documented in dedicated literature, the synthesis of structurally related 5-aminoisoxazoles through MCRs provides a strong basis for its potential synthesis.

One prominent approach involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction to yield either the 3-amino or 5-aminoisoxazole isomer can be controlled by the reaction conditions, such as pH and temperature. organic-chemistry.org For the synthesis of a 3-aryl-5-aminoisoxazole like the target compound, the corresponding β-ketonitrile, 2-(2-methylbenzoyl)acetonitrile, would be the key precursor. The reaction of this β-ketonitrile with hydroxylamine under basic conditions (pH > 8) at elevated temperatures (around 100 °C) would be expected to favor the formation of the desired this compound. organic-chemistry.org

Another relevant multicomponent approach is the reaction of enaminones with hydroxylamine. The reaction conditions can be tuned to selectively produce either 3-arylamino- or 5-arylaminoisoxazoles. nih.govresearchgate.net Specifically, treating an appropriately substituted enaminone with aqueous hydroxylamine in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in refluxing water has been shown to yield 5-arylaminoisoxazoles. researchgate.net

A three-component reaction involving an aldehyde, malononitrile (B47326), and hydroxylamine hydrochloride has been utilized for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov While this method introduces a cyano group at the 4-position, it demonstrates the feasibility of constructing the 5-aminoisoxazole core in a single step. Adapting this methodology by using 2-methylbenzaldehyde (B42018) as the aldehyde component could potentially lead to a precursor that might be further modified to the target compound.

A study on the synthesis of isoxazol-5(4H)-one derivatives employed a synthetic enzyme (synzyme) as a catalyst in a multicomponent reaction, showcasing the potential of biocatalysis in isoxazole synthesis. rsc.org This approach, while not directly yielding the target amine, highlights the expanding toolkit available for isoxazole ring formation.

Reactants Catalyst/Conditions Product Type Potential for Target Compound Reference
β-Ketonitrile, HydroxylaminepH > 8, 100 °C5-AminoisoxazoleHigh, using 2-(2-methylbenzoyl)acetonitrile organic-chemistry.org
Enaminone, HydroxylamineKOH, TBAB, H₂O, reflux5-ArylaminoisoxazoleHigh, using a suitable enaminone precursor researchgate.net
Aldehyde, Malononitrile, Hydroxylamine HClDeep eutectic solvent (K₂CO₃/glycerol)5-Amino-isoxazole-4-carbonitrileModerate, requires removal of C4-cyano group nih.gov
β-Ketoester, Hydroxylamine, Aromatic AldehydeSynthetic enzymeIsoxazol-5(4H)-oneLow, requires significant functional group interconversion rsc.org

Flow Chemistry and Continuous Manufacturing Principles for this compound

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. The application of flow chemistry to the synthesis of isoxazoles is a growing area of interest.

A continuous flow process has been developed for the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com This method utilizes a multicomponent reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine under visible light irradiation in a continuous flow reactor. mdpi.com While this specific protocol yields isoxazol-5(4H)-ones, the principles can be adapted for the synthesis of other isoxazole derivatives. For the synthesis of this compound, a flow process based on the reaction of 2-(2-methylbenzoyl)acetonitrile and hydroxylamine could be envisioned. The precise control over reaction temperature, residence time, and mixing afforded by a flow reactor could potentially enhance the regioselectivity and yield of the desired 5-aminoisoxazole isomer.

Furthermore, flow chemistry has been successfully employed in the synthesis of other heterocyclic systems, such as pyrazoles, which share synthetic precursors with isoxazoles. mdpi.com These examples demonstrate the maturity of flow technology for the manufacturing of complex organic molecules and suggest its applicability to the continuous production of this compound. The integration of in-line purification techniques could further streamline the manufacturing process, leading to a highly efficient and automated synthesis. nih.govresearchgate.net

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis, often enabling unique transformations that are not achievable through conventional thermal methods.

Photochemical Synthesis: While direct photochemical synthesis of this compound is not well-documented, related photochemical transformations of isoxazoles are known. For instance, the photoisomerization of isoxazoles to oxazoles has been studied in continuous flow reactors. This indicates that the isoxazole ring is photoactive, and it is conceivable that photochemical methods could be developed for its synthesis. A continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been reported, demonstrating the feasibility of using light to drive the multicomponent assembly of the isoxazole core. mdpi.com This suggests that a similar strategy, perhaps with different starting materials, could be explored for the synthesis of the target amine.

Electrochemical Synthesis: Electrochemical methods offer a powerful and environmentally friendly alternative to chemical oxidants and reductants. Recently, an electrochemical four-component domino reaction has been developed for the assembly of isoxazole motifs in an undivided cell. semanticscholar.orgresearchgate.net This method demonstrates the potential of electrosynthesis for the construction of the isoxazole ring system from simple starting materials.

Furthermore, the electrochemical synthesis of isoxazoles tethered with a thiouracil base has been reported, showcasing the compatibility of electrochemical conditions with various functional groups. nih.gov The synthesis involved the cyclization of an N-hydroxy-benzimidoyl chloride with a suitable precursor via electrolysis. This approach could potentially be adapted for the synthesis of this compound by employing an appropriate N-hydroxy-2-methylbenzimidoyl chloride derivative and a suitable amino-group-containing reaction partner.

The electrochemical preparation of 2-aminothiazoles from active methylene ketones and thioureas using a mediator highlights another electrosynthetic strategy that could be conceptually translated to isoxazole synthesis. nih.gov By replacing the sulfur-containing reactant with a source of hydroxylamine, it might be possible to develop an electrochemical route to 5-aminoisoxazoles from β-ketonitriles.

Method Key Features Potential Application to Target Compound Reference
Photochemical MCRVisible light irradiation, continuous flowSynthesis of isoxazol-5(4H)-ones, potential for adaptation mdpi.com
Electrochemical Domino ReactionFour-component, undivided cell, domino reactionAssembly of the isoxazole core semanticscholar.orgresearchgate.net
Electrochemical CyclizationElectrolysis of N-hydroxy-benzimidoyl chloridesPotential for direct synthesis using an appropriate imidoyl chloride nih.gov

Detailed Investigation of the Chemical Reactivity and Transformation Pathways of 3 2 Methylphenyl 1,2 Oxazol 5 Amine

Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole-5-amine Core

The 1,2-oxazole-5-amine core is a key structural motif that exhibits diverse reactivity. The presence of the amino group at the C5 position significantly influences the electronic properties of the heterocyclic ring, enhancing its nucleophilicity and activating it towards certain electrophilic reactions. Conversely, the heteroatoms within the ring introduce sites susceptible to nucleophilic attack and potential ring-opening reactions.

The exocyclic primary amine at the C5 position is a primary site for functionalization due to its nucleophilic character. This reactivity is analogous to that of other amino-substituted heterocycles, such as aminothiazoles and aminotriazoles, which readily undergo reactions with various electrophiles. nih.govnih.gov Common transformations involve acylation, sulfonylation, and alkylation to yield a diverse array of derivatives.

Acylation: The reaction with acylating agents like acid chlorides or anhydrides is expected to proceed readily, forming the corresponding N-acylated derivatives. This transformation is a standard method for modifying amine functionality.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base would yield the corresponding sulfonamides. This reaction is well-documented for other amino-heterocycles. nih.gov

Alkylation: The amine can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging, a common issue in amine alkylations.

These functionalization strategies provide a modular approach to synthesizing libraries of compounds with varied steric and electronic properties, which is a common practice in medicinal chemistry.

Table 1: Potential Functionalization Reactions at the Amine Nitrogen
Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl Chloride (CH₃COCl)AmideBase (e.g., Pyridine, Triethylamine)
SulfonylationToluenesulfonyl Chloride (TsCl)SulfonamideBase (e.g., Pyridine, NaH)
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary AmineBase (e.g., K₂CO₃, NaH)

The 1,2-oxazole ring, while aromatic, is susceptible to cleavage under certain conditions due to the inherent weakness of the N-O bond. Such ring-opening reactions provide pathways to acyclic intermediates that can be transformed into other cyclic or acyclic structures.

Reductive Cleavage: A known pathway for isoxazole (B147169) ring opening is through reductive cleavage. For instance, irradiation of substituted isoxazoles in the presence of a reducing agent like triethylamine (B128534) can lead to the cleavage of the N-O bond. rsc.org This process typically generates an enaminone or related β-amino unsaturated ketone intermediate.

Base-Induced Ring Opening: Strong bases can also induce ring-opening. The deprotonation of oxazoles, particularly at the C2 position, can sometimes lead to a ring-opening equilibrium, forming an isonitrile enolate intermediate. nih.gov This reactivity highlights the potential for the oxazole (B20620) ring to undergo transformation upon treatment with potent organometallic bases.

ANRORC-type Reactions: Although more commonly documented for other azoles like imidazoles, an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a plausible transformation pathway. researchgate.net This would involve the initial attack of a strong nucleophile on the oxazole ring, followed by cleavage and subsequent recyclization to form a new heterocyclic system.

These ring-opening strategies are powerful tools in synthetic chemistry, allowing for the conversion of the oxazole scaffold into fundamentally different molecular architectures.

While the amino group at C5 is a primary reactive site, the C4 position of the oxazole ring is also susceptible to chemical modification, primarily through electrophilic substitution. The electron-donating nature of the C5-amino group enhances the electron density of the ring, particularly at the C4 position, making it the most likely site for electrophilic attack. reddit.comsemanticscholar.org

Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation are expected to occur selectively at the C4 position. The stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at C4 is greater compared to attack at other positions, guiding the regioselectivity of the reaction. reddit.com

Oxidation: The oxazole ring can be susceptible to oxidation, which may lead to cleavage of the C4-C5 bond. tandfonline.com

Functionalization at the C4 position offers another handle for further derivatization of the core scaffold, complementing the reactions possible at the exocyclic amine.

Reactivity of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached at the C3 position of the oxazole ring provides additional sites for chemical modification, independent of the heterocyclic core. Reactions can be directed to either the methyl group or the phenyl ring itself.

Selective modification of the 2-methylphenyl moiety allows for the introduction of new functional groups while preserving the oxazole-amine core.

Benzylic Functionalization: The methyl group is a prime target for radical reactions. Benzylic bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator would yield the corresponding 2-(bromomethyl)phenyl derivative. This bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, or nitriles via nucleophilic substitution. nih.gov Furthermore, the methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution. The substitution pattern will be directed by both the methyl group (ortho-, para-directing) and the oxazolylamino group, which is also generally an activating, ortho-, para-directing substituent. The combined directing effects would likely favor substitution at positions ortho and para to the methyl group (positions 3, 5, and 6 of the phenyl ring). Electrophilic bromination using NBS has been shown to be effective on related aryl-oxazole systems. mdpi.com

Table 2: Potential Functionalization of the 2-Methylphenyl Substituent
SiteReaction TypeReagent ExampleProduct Type
Methyl GroupBenzylic BrominationN-Bromosuccinimide (NBS), AIBNBenzylic Bromide
Methyl GroupOxidationKMnO₄ or CrO₃Carboxylic Acid
Phenyl RingElectrophilic HalogenationBr₂, FeBr₃Aryl Halide
Phenyl RingNitrationHNO₃, H₂SO₄Nitro-Aryl Derivative

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. By first introducing a halide or triflate onto the 2-methylphenyl ring, as described in section 3.2.1, the molecule can be engaged in a variety of powerful coupling transformations. mdpi.comnih.gov

Suzuki-Miyaura Coupling: A halogenated derivative (e.g., a bromo-substituted 2-methylphenyl ring) can be coupled with a wide range of aryl or vinyl boronic acids or their esters. This reaction, catalyzed by a palladium complex with a suitable ligand and base, is highly efficient for constructing biaryl structures. rsc.orgorganic-chemistry.orgyoutube.com This would allow for the synthesis of complex derivatives where a new aryl or vinyl group is attached to the phenyl moiety.

Heck-Mizoroki Reaction: The same aryl halide intermediate can be reacted with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a styrenyl or other vinyl-substituted derivative. organic-chemistry.orgwikipedia.orgnih.gov The Heck reaction is a powerful tool for alkene functionalization. nih.govlibretexts.org

These cross-coupling strategies dramatically expand the synthetic utility of the title compound, enabling the creation of intricate molecular architectures by connecting the 3-(2-methylphenyl)-1,2-oxazol-5-amine scaffold to other molecular fragments. nih.gov

Mechanistic Studies of Key Chemical Reactions of this compound

A thorough search of scientific literature reveals a lack of specific studies dedicated to the elucidation of reaction mechanisms for this compound. General principles of isoxazole chemistry suggest potential reaction pathways, but these have not been experimentally verified for this specific compound.

There are no available research findings detailing kinetic or isotopic labeling studies performed on this compound. Such studies are crucial for understanding reaction rates, determining rate-limiting steps, and tracking the movement of atoms throughout a chemical transformation. The absence of this data precludes a detailed discussion on the experimentally determined reaction mechanisms for this compound.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Reaction ParameterHypothetical Value
Rate Constant (k)Not Determined
Reaction OrderNot Determined
Activation Energy (Ea)Not Determined

This table is for illustrative purposes only, as no experimental data is currently available.

Similarly, there is a lack of published computational chemistry studies that specifically model the reaction pathways and transition states of this compound. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the feasibility of reaction pathways, visualizing transition state structures, and calculating their associated energies. Without such studies, any discussion of the theoretical underpinnings of this compound's reactivity would be purely speculative.

Table 2: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State of this compound

SpeciesCalculation MethodHypothetical Energy (kcal/mol)
IntermediateNot PerformedNot Available
Transition StateNot PerformedNot Available

This table is for illustrative purposes only, as no computational data is currently available.

Advanced Theoretical and Computational Chemistry Applied to 3 2 Methylphenyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These calculations are used to determine the most stable three-dimensional structure (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. nih.gov DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used due to their balance of computational cost and accuracy. nih.govacs.org These methods are used to perform geometry optimization, where the algorithm systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as a stationary point on the potential energy surface. nih.gov

Ab initio methods, while often more computationally demanding, can offer higher accuracy for certain properties. For a molecule like 3-(2-Methylphenyl)-1,2-oxazol-5-amine, a typical DFT study would involve optimizing the geometry using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution. Upon successful optimization, the absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the structure is a true energy minimum. nih.gov From this optimized geometry, various electronic properties can be calculated.

Table 1: Calculated Electronic Properties from DFT

This table illustrates typical electronic properties obtained from a DFT calculation on a molecule like this compound.

PropertyDescriptionTypical Computational Method
Total EnergyThe total electronic energy of the molecule in its optimized, ground state geometry.B3LYP/6-311++G(d,p)
Dipole MomentA measure of the net molecular polarity, arising from the non-uniform distribution of charge.B3LYP/6-311++G(d,p)
Mulliken Atomic ChargesAn estimation of the partial charge distribution on each atom within the molecule.Mulliken Population Analysis
Electrostatic PotentialA map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.B3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, several global reactivity indices can be derived. These descriptors quantify the reactive nature of the molecule.

Table 2: Global Reactivity Descriptors from FMO Analysis

This table defines key reactivity indices that can be calculated from the energies of the frontier molecular orbitals.

Reactivity IndexFormulaDescription
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A small gap implies high reactivity.
Ionization Potential (I)-EHOMOThe approximate energy required to remove an electron from the molecule.
Electron Affinity (A)-ELUMOThe approximate energy released when an electron is added to the molecule.
Electronegativity (χ)(I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures the resistance of a molecule to change its electron distribution. Correlates with the HOMO-LUMO gap.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω)χ² / (2η)Quantifies the ability of a molecule to accept electrons.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule is not static. For flexible molecules like this compound, rotation around single bonds allows for different spatial arrangements, or conformations.

The key source of conformational flexibility in this molecule is the rotation around the C-C single bond connecting the 2-methylphenyl ring and the 1,2-oxazole ring. A conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between them.

This process typically involves a potential energy surface (PES) scan. The dihedral angle between the two rings is systematically varied (e.g., in 10° or 15° increments from 0° to 360°), and at each step, the energy of the molecule is calculated after relaxing the rest of the geometry. This scan reveals the angles corresponding to energy minima (stable conformers) and energy maxima (transition states).

Table 3: Example of a Potential Energy Surface Scan for Dihedral Rotation

This table provides a hypothetical representation of data from a PES scan, showing how relative energy changes with the dihedral angle between the phenyl and isoxazole (B147169) rings.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Notes
05.8High energy due to steric clash
302.1Energy decreasing
600.0Global energy minimum (most stable)
901.5Rotational barrier (transition state)
1200.4Local energy minimum
1803.2Higher energy conformation

The preferred conformation of this compound is determined by a balance of electronic and steric effects. The primary intramolecular interaction influencing the conformation is the steric hindrance between the methyl group at the ortho position of the phenyl ring and the substituents on the adjacent isoxazole ring, particularly the 5-amine group. This steric repulsion forces the two rings to be non-coplanar in the lowest energy conformation. The exact dihedral angle of the global minimum represents the optimal compromise that minimizes this steric strain while maximizing any favorable electronic interactions (conjugation) between the rings.

Prediction of Spectroscopic Parameters (Methodologies, not specific results)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural confirmation. frontiersin.org

The prediction of spectra relies on calculations performed on the optimized molecular geometry. acs.org For nuclear magnetic resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensor for each nucleus. github.ioresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. To achieve results that are comparable to experimental data, these calculations often include solvent effects using models like the Polarizable Continuum Model (PCM). github.io

For infrared (IR) spectroscopy, the methodology involves calculating the vibrational frequencies and their corresponding intensities. acs.orgresearchgate.net This is achieved through a normal mode analysis based on the second derivatives of the energy with respect to atomic displacements. acs.org The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.965 for B3LYP) to improve agreement with experimental spectra. nih.govacs.org

Table 4: Methodologies for Spectroscopic Prediction

This table outlines the computational approaches used to predict different types of spectra for a molecule like this compound.

Spectroscopy TypeParameter PredictedComputational MethodKey Considerations
¹H and ¹³C NMRChemical Shifts (δ)GIAO-DFT (e.g., B3LYP/6-311++G(2d,p))Inclusion of solvent effects (e.g., PCM) is critical. github.io Results may require Boltzmann averaging over low-energy conformers.
IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p)) frequency calculationCalculated frequencies are often scaled by an empirical factor (~0.96-0.98) to correct for systematic errors. nih.govacs.org
UV-Vis SpectroscopyElectronic Transitions (λmax)Time-Dependent DFT (TD-DFT)Predicts the wavelengths of maximum absorption by calculating vertical excitation energies from the ground state.

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are routinely used to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) of complex organic molecules with high accuracy. nih.govchemrxiv.org

For this compound, theoretical calculations would typically involve geometry optimization of the molecule's ground state using a functional such as B3LYP with a sufficiently large basis set (e.g., 6-311G(d,p)). researchgate.netmdpi.com Following optimization, GIAO-DFT calculations are performed to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in excellent agreement with experimental data and are crucial for confirming the chemical structure and assigning specific signals in experimentally obtained spectra. mdpi.com

While specific experimental and computational studies for this exact molecule are not widely published, a hypothetical dataset based on calculations for analogous structures provides a clear illustration of the expected results. biolmolchem.comrsc.org The predicted shifts would account for the electronic environment of each nucleus, influenced by the interplay between the electron-donating amino group and the aromatic methylphenyl substituent on the isoxazole ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical, yet scientifically plausible, NMR chemical shift values calculated using the GIAO-DFT method. Actual experimental values may vary.

Atom Type Position Predicted Chemical Shift (δ, ppm) Notes
¹H NMR Aromatic (Phenyl)7.20 - 7.45 (m)Complex multiplet for the four protons on the tolyl ring.
Isoxazole-H45.85 (s)Singlet for the proton at position 4 of the isoxazole ring.
Amine (-NH₂)6.50 (br s)Broad singlet for the two amine protons, exchangeable with D₂O.
Methyl (-CH₃)2.35 (s)Singlet for the three protons of the methyl group on the phenyl ring.
¹³C NMR C=N (Isoxazole-C3)162.5Carbon attached to the methylphenyl group.
C-NH₂ (Isoxazole-C5)170.0Carbon bearing the amine group, significantly deshielded.
C-H (Isoxazole-C4)97.0Carbon at position 4 of the isoxazole ring.
Aromatic (Phenyl C-1')128.5Quaternary carbon of the phenyl ring attached to the isoxazole.
Aromatic (Phenyl C-2')137.0Quaternary carbon of the phenyl ring bearing the methyl group.
Aromatic (Phenyl CH)126.0 - 131.0Signals for the four CH carbons of the phenyl ring.
Methyl (-CH₃)21.5Carbon of the methyl group.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical vibrational frequency calculations are fundamental for interpreting infrared (IR) and Raman spectra. These calculations, typically performed using DFT methods, predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum. dergipark.org.tr By analyzing the computed frequencies and their corresponding atomic motions, each peak can be assigned to a specific bond stretch, bend, or torsional motion within the molecule. biolmolchem.com

For this compound, a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)) would yield a set of vibrational modes. The resulting data is invaluable for confirming the presence of key functional groups, such as the N-H bonds of the amine, the C=N and N-O bonds of the isoxazole ring, and the C-H bonds of the aromatic and methyl groups.

Interactive Table 2: Predicted Vibrational Frequencies and Assignments for this compound

This table presents hypothetical, yet scientifically plausible, vibrational frequencies. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment Spectroscopy Type
3450 - 3350N-H asymmetric & symmetric stretchingIR, Raman
3100 - 3000Aromatic C-H stretchingIR, Raman
2980 - 2870Methyl C-H stretchingIR, Raman
~1630C=N stretching (isoxazole ring)IR, Raman
~1580N-H scissoring (bending)IR
1550 - 1450Aromatic C=C ring stretchingIR, Raman
~1400C-N stretchingIR
~900N-O stretching (isoxazole ring)IR
780 - 720C-H out-of-plane bending (ortho-substituted phenyl)IR

Computational Design and Virtual Screening of this compound Derivatives for Targeted Chemical Properties

Computational design and virtual screening are powerful strategies in modern chemistry and drug discovery used to identify novel molecules with desired properties, thereby saving significant time and resources compared to traditional synthesis and testing. researchgate.net This approach is particularly relevant for scaffolds like the 5-amino-isoxazole core, which is present in numerous biologically active compounds. nih.govresearchgate.net

The process begins with identifying a target, such as a protein receptor or enzyme active site. researchgate.netnih.gov For instance, derivatives of this compound could be designed as potential inhibitors of a specific kinase or protease implicated in a disease. A virtual library of derivatives is then generated in silico by systematically modifying the parent structure. Substitutions could be made at various positions, such as on the phenyl ring or by functionalizing the amine group.

This library is then subjected to high-throughput virtual screening, most commonly using molecular docking simulations. researchgate.netnih.gov Docking programs predict the preferred binding orientation of each derivative within the target's binding site and calculate a scoring function to estimate binding affinity. nih.gov Compounds with high docking scores and favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions) are selected as "hits". researchgate.net These hits can be further analyzed using more sophisticated methods like molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.govnih.gov This computational workflow allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and subsequent experimental validation, dramatically accelerating the discovery of new molecules with targeted chemical or biological activities. nih.gov

Rigorous Spectroscopic and Structural Characterization Methodologies for 3 2 Methylphenyl 1,2 Oxazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-(2-methylphenyl)-1,2-oxazol-5-amine, a comprehensive NMR analysis is critical for confirming its constitution and connectivity.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between the adjacent aromatic protons on the 2-methylphenyl ring, aiding in their specific assignment. It would also show coupling between the amine protons and potentially the isoxazole (B147169) ring proton, if any coupling exists.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons. For the target molecule, each protonated aromatic and methyl carbon would show a cross-peak with its corresponding proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is arguably the most critical experiment for piecing together the molecular framework. Key HMBC correlations expected for this compound would include:

Correlations from the methyl protons to the quaternary carbon and the ortho-carbon of the phenyl ring.

Correlations from the aromatic protons to adjacent and quaternary carbons, confirming the substitution pattern.

Crucially, correlations between the protons of the 2-methylphenyl ring and the C3 carbon of the isoxazole ring, definitively linking the two ring systems.

Correlations from the amine protons to the C5 carbon of the isoxazole ring.

A combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structures and may vary slightly in experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Isoxazole Ring
C3-~160-165Protons of 2-methylphenyl group
C4~5.5-6.0~95-100Amine protons
C5-~170-175Amine protons, C4-H
NH₂~5.0-6.0 (broad)-C5, C4
2-Methylphenyl Ring
C1'-~130-135Methyl protons, H2', H6'
C2'-~135-140Methyl protons, H3'
C3'~7.2-7.4~128-132H4'
C4'~7.1-7.3~125-128H3', H5'
C5'~7.1-7.3~126-129H4', H6'
C6'~7.2-7.4~130-133Methyl protons, H5'
CH₃~2.2-2.5~20-25C1', C2', C6'

For this compound, which is not chiral and has limited conformational flexibility in its core structure, advanced NMR methods for stereochemical analysis are less critical. However, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to study the through-space proximity of protons. This could provide information on the preferred orientation of the 2-methylphenyl ring relative to the isoxazole ring, which may be influenced by steric hindrance from the methyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₀N₂O. scbt.com HRMS would be used to confirm this by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated exact mass.

Table 2: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₁₀H₁₀N₂O + H]⁺175.0866
[C₁₀H₁₀N₂O + Na]⁺197.0685

Expected fragmentation pathways would likely involve:

Cleavage of the isoxazole ring: This is a common fragmentation pathway for isoxazoles and can lead to a variety of characteristic fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of CO, N₂, or HCN are often observed from heterocyclic rings.

Fragmentation of the side chain: The bond between the phenyl ring and the isoxazole ring could cleave, leading to ions corresponding to the tolyl group or the isoxazole amine moiety.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₀H₁₀N₂O + H]⁺

Fragment Ion (m/z)Proposed Structure/Loss
158[M+H - NH₃]⁺
146[M+H - CO]⁺
118[M+H - CO - N₂]⁺ or [C₉H₁₀]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes that would be identified include:

N-H stretching: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of a primary amine (NH₂).

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

C=N and C=C stretching: The isoxazole and phenyl rings will have a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-O stretching: The isoxazole ring N-O bond will have a characteristic stretching vibration, typically in the 900-1200 cm⁻¹ range.

C-H bending: Aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

While a complete vibrational analysis would require theoretical calculations (e.g., using Density Functional Theory, DFT), the experimental IR and Raman spectra provide a rapid and reliable method for confirming the presence of the key functional groups in this compound.

Table 4: Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on known data for similar structures.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Weak
C=N/C=C Ring Stretch1400 - 1650Medium-Strong
N-O Stretch900 - 1200Medium-Strong
Aromatic C-H Bend650 - 900Strong

Characteristic Absorption Bands and Their Assignment

Detailed information on the characteristic infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound is not available in the public domain.

In Situ Spectroscopic Monitoring of Reactions

There are no specific studies found that detail the use of in situ spectroscopic techniques to monitor the synthesis of this compound.

X-ray Crystallography for Single Crystal Structure Determination

No published single crystal X-ray diffraction data for this compound could be located.

Crystal Growth Strategies and Polymorphism Studies

Information regarding crystal growth methods or investigations into the potential polymorphism of this compound is not available.

Analysis of Intermolecular Interactions and Crystal Packing (Focus on methodology of analysis)

Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing for this compound cannot be performed.

3 2 Methylphenyl 1,2 Oxazol 5 Amine As a Versatile Chemical Building Block and Scaffold

Role of 3-(2-Methylphenyl)-1,2-oxazol-5-amine in the Synthesis of Complex Organic Molecules

The unique arrangement of a nucleophilic amino group adjacent to the oxygen atom within the isoxazole (B147169) ring makes this compound a highly versatile precursor for constructing more intricate organic structures. This versatility is crucial in fields like drug discovery, where access to structurally diverse molecules is paramount. rsc.orglifechemicals.com

Construction of Diverse Heterocyclic Systems

The 5-aminoisoxazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems. documentsdelivered.commdpi.com The amino group of this compound can act as a nucleophile in condensation and cyclization reactions with various electrophilic partners. For instance, reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional reagents can lead to the formation of fused systems like isoxazolo[5,4-b]pyridines, isoxazolo[5,4-e] researchgate.netresearchgate.netdiazepines, or isoxazolo[5,4-d]pyrimidines. frontiersin.orgnih.gov

Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step, and aminoazoles are frequent participants in such reactions. nih.govnih.gov By analogy with other 5-aminoazoles, this compound can be expected to participate in MCRs with aldehydes and active methylene (B1212753) compounds to generate highly substituted pyridines and other heterocyclic frameworks. frontiersin.orgnih.gov The specific nature of the resulting heterocyclic system can often be controlled by the choice of reactants, catalysts, and reaction conditions. frontiersin.org

Table 1: Potential Heterocyclic Systems from this compound

Reactant Type Resulting Heterocycle Core Reaction Class
1,3-Diketones Isoxazolo[5,4-b]pyridine Condensation/Cyclization
β-Ketoesters Substituted Isoxazolo-pyrimidinone Condensation/Cyclization
Aldehydes & Malononitrile (B47326) Dihydropyridines fused to isoxazole Multicomponent Reaction

Development of Advanced Synthetic Intermediates

Beyond direct cyclizations, the amino group of this compound serves as a handle for introducing a wide range of functionalities, thereby converting the initial building block into a more advanced synthetic intermediate. Standard transformations allow for the conversion of the amine into amides, sulfonamides, ureas, and thioureas. nih.gov

A key study demonstrated that 5-aminoisoxazoles react chemoselectively with α-diazocarbonyl compounds to yield different products based on the catalyst. nih.govacs.org Under thermal conditions, a Wolff rearrangement occurs to produce N-isoxazole amides. In contrast, using a rhodium catalyst like Rh₂(Oct)₄ facilitates an N-H insertion reaction, providing α-amino acid derivatives bearing the N-isoxazole moiety. nih.govacs.org This dual reactivity allows for the creation of distinct and valuable intermediates from the same starting materials, showcasing the scaffold's versatility.

Furthermore, the amine can be diazotized and subsequently replaced through Sandmeyer-type reactions, although this can be challenging with electron-rich heterocycles. This would open pathways to halogenated, hydroxylated, or cyanated isoxazoles, which are themselves valuable for further cross-coupling reactions.

Application in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space efficiently. nih.gov Building blocks like this compound, with multiple points for diversification, are ideal starting points for DOS and combinatorial chemistry efforts. nih.govthieme-connect.com

Generation of Compound Libraries Based on the 1,2-Oxazol-5-amine Core

The generation of compound libraries involves the systematic and repetitive chemical modification of a core scaffold. plos.orgnih.gov Using this compound as the central scaffold, a library can be constructed by reacting the amino group with a diverse set of building blocks. For example, in a solid-phase synthesis approach, the scaffold could be attached to a resin, allowing for the use of excess reagents to drive reactions to completion. nih.govdiva-portal.org

A typical combinatorial library synthesis would involve splitting a resin-bound scaffold into multiple portions. Each portion is then reacted with a unique building block, such as a specific acyl chloride or sulfonyl chloride. nih.gov After the reaction, the resin portions are combined, mixed, and split again for the next diversification step, potentially involving another set of reactants that modify a different part of the molecule. This "split-and-pool" strategy can rapidly generate thousands of unique compounds. nih.gov

Table 2: Hypothetical Combinatorial Library from this compound

Diversification Point Reagent Class (Set A) Reagent Class (Set B) Potential Library Size (A x B)
5-Amino Group 100 Carboxylic Acids 50 Sulfonyl Chlorides 5,000
2-Methylphenyl Group (via C-H activation) 20 Aryl Halides - 20 (if applied to core)

Late-Stage Functionalization Strategies utilizing this compound

Late-stage functionalization (LSF) involves introducing chemical modifications at a late point in a synthetic sequence, which is a powerful strategy for rapidly creating analogues of a complex molecule. The isoxazole ring and its substituents offer potential sites for LSF. researchgate.net

The 2-methylphenyl (tolyl) group on the scaffold is a prime target for C-H activation reactions. Transition-metal-catalyzed methods could potentially be used to directly introduce new functional groups (such as aryl, alkyl, or halogen moieties) onto the tolyl ring ortho to the methyl group or at other positions. Similarly, the C-4 position of the isoxazole ring, being a C-H bond on the heterocyclic core, is another potential site for directed functionalization. researchgate.net Developing selective LSF reactions for this scaffold would enable the rapid generation of analogues from a common, advanced intermediate, which is a highly desirable approach in medicinal chemistry.

Engineering of Novel Chemical Scaffolds and Frameworks

The this compound structure is not just a building block but can also be considered the foundational element of a novel chemical scaffold. By strategically elaborating on its inherent functionalities, chemists can engineer more complex, three-dimensional frameworks. mdpi.comnih.gov

The isoxazole ring itself can act as a linchpin, connecting different molecular fragments in a defined spatial orientation. For example, after acylating the amino group with a bifunctional linker, a second ring system could be introduced via reactions on the tolyl substituent. This approach moves beyond simple library generation to the rational design of entirely new molecular frameworks. The isoxazole ring is known to be a stable platform that can serve as a bioisostere for other groups or as a key coordinating element in metallo-organic structures. lifechemicals.com The development of new synthetic methodologies, such as those for creating fused isoxazoles or performing regioselective functionalizations, continuously expands the possibilities for engineering novel scaffolds based on this versatile core. mdpi.comresearchgate.netrsc.org

Design and Synthesis of Bridged and Fused Oxazole (B20620) Systems

The presence of a reactive amino group and the isoxazole core in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The general strategy involves the condensation of the 5-amino group with suitable electrophilic reagents, followed by cyclization to form a new ring fused to the isoxazole moiety. While specific examples detailing the use of this compound are not extensively documented in publicly available research, the synthetic methodologies applied to analogous 3-aryl-5-aminoisoxazoles are directly applicable.

One of the most prominent applications of 5-aminoisoxazoles is in the synthesis of isoxazolo[5,4-d]pyrimidines . mdpi.com These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.commdpi.com The synthesis typically involves a two-step process. First, the 5-aminoisoxazole is acylated or condensed with a suitable precursor to introduce the necessary fragments for the pyrimidine (B1678525) ring. For instance, reaction with 2-cyanoacetamide (B1669375) can yield a 5-aminoisoxazole-4-carboxamide (B1610676) intermediate. mdpi.com Subsequent cyclization of this intermediate, often with reagents like triethyl orthoformate in acetic anhydride, leads to the formation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. mdpi.com

Another important class of fused systems accessible from 5-aminoisoxazoles are isoxazolo[5,4-b]pyridines . clockss.orgresearchgate.net The synthesis of these compounds can be achieved through various strategies, including multicomponent reactions. For example, a one-pot reaction of a 5-aminoisoxazole, an aryl glyoxal, and malononitrile under ultrasound irradiation has been reported to efficiently produce isoxazolo[5,4-b]pyridines. researchgate.net Another approach involves the condensation of 5-aminoisoxazoles with β-ketoesters or their equivalents. For instance, reaction with diethyl 2-oxosuccinate sodium salt can lead to the formation of ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates after cyclization. researchgate.net

The following table summarizes representative conditions for the synthesis of fused isoxazole systems from 5-aminoisoxazole precursors, which are analogous to the potential reactions of this compound.

Fused SystemPrecursorsReagents and ConditionsYield (%)Reference
Isoxazolo[5,4-d]pyrimidin-4(5H)-ones3-Aryl-5-aminoisoxazole-4-carboxamidesTriethylorthoformate, Ac₂O, refluxNot specified mdpi.com
Isoxazolo[5,4-b]pyridines5-Aminoisoxazoles, Aryl glyoxals, MalononitrileAcetic acid, Ultrasound irradiationHigh researchgate.net
Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates5-Aminoisoxazoles, Diethyl 2-oxosuccinate sodium saltTrifluoroacetic acid, then Sodium ethoxide in alcoholNot specified researchgate.net
Isoxazolo[5,4-b]pyridine derivatives3-Methylisoxazol-5-amine, Ethyl 2-cyano-3-ethoxyacrylateFusion65 clockss.org

The reactivity of the amino group in 5-aminoisoxazoles is not limited to cyclization reactions. It can also undergo N-H insertion reactions with α-diazocarbonyl compounds in the presence of a rhodium catalyst to yield α-amino acid derivatives of N-isoxazoles. nih.gov Under thermal conditions, a Wolff rearrangement can occur, leading to N-isoxazole amides. nih.gov These reactions further highlight the versatility of 5-aminoisoxazoles as building blocks in organic synthesis.

Use in Supramolecular Chemistry and Non-Covalent Interactions (as a chemical entity)

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, capable of forming N-H···N and N-H···O hydrogen bonds. The isoxazole ring itself contains two potential hydrogen bond acceptor sites: the nitrogen atom at the 2-position and the oxygen atom at the 1-position. This allows for the formation of robust hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional architectures.

C-H···π Interactions: The methyl group on the phenyl ring and the C-H bond on the isoxazole ring can act as weak hydrogen bond donors, forming C-H···π interactions with the electron-rich π-systems of neighboring aromatic rings. These interactions, although weaker than conventional hydrogen bonds, are significant in directing the crystal packing of organic molecules.

The interplay of these various non-covalent interactions dictates the final supramolecular assembly of this compound in the solid state. A detailed understanding of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

The following table summarizes the potential non-covalent interactions involving this compound.

Interaction TypeDonorAcceptor
Hydrogen Bonding-NH₂Isoxazole N, Isoxazole O
π-π Stacking2-Methylphenyl ring, Isoxazole ring2-Methylphenyl ring, Isoxazole ring
C-H···π InteractionsMethyl C-H, Isoxazole C-H2-Methylphenyl ring, Isoxazole ring

Future Research Trajectories and Interdisciplinary Opportunities for 3 2 Methylphenyl 1,2 Oxazol 5 Amine

Exploration of Undiscovered Reactivity and Catalytic Applications

The reactivity of 3-(2-Methylphenyl)-1,2-oxazol-5-amine is largely dictated by the isoxazole (B147169) ring, the amino group, and the 2-methylphenyl substituent. Future research should focus on exploring novel transformations and potential catalytic applications of this compound.

The isoxazole ring itself can undergo various reactions, including photoisomerization to carbonyl-2H-azirines, which are valuable synthetic intermediates. acs.org The efficiency of such transformations is influenced by the substituents on the isoxazole ring. acs.org Further investigation into the photochemical behavior of this compound could unveil new synthetic pathways.

The amino group at the 5-position is a key functional handle for further derivatization. It can participate in reactions such as N-acylation, and cross-coupling reactions like the Buchwald-Hartwig amination, which has been successfully applied to other 5-amino-1,2,3-triazoles. nih.govrsc.org Exploring these reactions with this compound could lead to the synthesis of novel compound libraries with diverse functionalities and potential biological activities.

Furthermore, the potential of this compound and its derivatives to act as ligands in catalysis is an exciting avenue for research. The nitrogen and oxygen atoms of the isoxazole ring, along with the exocyclic amino group, can coordinate with metal centers. This could lead to the development of novel catalysts for a variety of organic transformations. For instance, related heterocyclic compounds have been used in palladium-catalyzed cross-coupling reactions. nih.gov

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The integration of automated synthesis platforms and artificial intelligence (AI) offers a transformative approach to the discovery and optimization of novel chemical entities. This is particularly relevant for the exploration of the chemical space around this compound.

Automated flow chemistry can significantly accelerate the synthesis of derivatives of this compound. biolmolchem.commdpi.com Continuous-flow systems allow for precise control over reaction parameters, leading to improved yields, purity, and safety. mdpi.com The development of a robust automated synthesis workflow for this compound would enable the rapid generation of a library of analogs for high-throughput screening.

AI and machine learning algorithms can be employed to predict the properties and synthetic accessibility of novel derivatives. organic-chemistry.orgeurekalert.orgnih.gov By analyzing structure-activity relationships (SAR) from existing data on isoxazole derivatives, AI models can guide the design of new compounds with enhanced biological activity or desired physicochemical properties. organic-chemistry.org For example, machine learning models have been used to predict reaction yields for the synthesis of C2-carboxylated 1,3-azoles, a related class of compounds. eurekalert.org A similar approach could be applied to the derivatization of this compound.

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. Advanced spectroscopic and computational methods are pivotal in this regard.

Spectroscopic Characterization: While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are essential for routine characterization, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex derivatives. The 1H-NMR spectrum of a related aminotriazole showed a characteristic broad singlet for the amino group. researchgate.net In the 13C-NMR spectrum, the carbon at position 5 of the triazole ring appears at a characteristic chemical shift. researchgate.net Similar detailed spectroscopic analysis of this compound and its derivatives is a key area for future research.

Computational Characterization: Density Functional Theory (DFT) calculations have proven to be a powerful tool for understanding the molecular and electronic structure of heterocyclic compounds. biolmolchem.commdpi.comresearchgate.net For this compound, DFT calculations can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. For a similar oxazol-5-one derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory were in good agreement with experimental X-ray diffraction data. biolmolchem.com

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's stability and reactivity. biolmolchem.comresearchgate.net

Spectroscopic Properties: Simulating vibrational frequencies (IR) and NMR chemical shifts to aid in the interpretation of experimental spectra. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the MEP can identify electrophilic and nucleophilic sites, providing insights into intermolecular interactions. researchgate.net

The following table presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for a related compound, highlighting the utility of this combined approach.

ParameterExperimental ValueDFT Calculated Value
¹H NMR (ppm)
Aromatic-H7.20-7.807.15-7.75
NH₂5.50 (br s)5.45
CH₃2.30 (s)2.25
¹³C NMR (ppm)
C=N (isoxazole)160.5160.1
C-NH₂ (isoxazole)155.2154.8
Aromatic C125.0-140.0124.5-139.5
CH₃21.020.8
IR (cm⁻¹)
N-H stretch3400, 33003410, 3305
C=N stretch16201625
Note: This table is illustrative and based on data for similar compounds. Specific experimental and computational studies on this compound are required for accurate data.

Development of Sustainable and Economically Viable Synthetic Routes

The development of green and cost-effective synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize these principles.

Traditional methods for synthesizing isoxazoles can involve harsh reaction conditions, toxic solvents, and metal catalysts. nih.gov Green alternatives that have been successfully applied to the synthesis of isoxazole derivatives include:

Ultrasound-assisted synthesis: Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption. nih.gov Ultrasound has been used to synthesize 3,5-disubstituted isoxazoles with shorter reaction times and higher efficiency. nih.gov

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. mdpi.com This method has been used for the synthesis of various isoxazole derivatives. mdpi.com

Use of green solvents and catalysts: Replacing hazardous organic solvents with water or deep eutectic solvents is a key aspect of green chemistry. biolmolchem.comnih.gov Furthermore, the development of metal-free catalytic systems can reduce costs and environmental impact. biolmolchem.com For example, amine-functionalized cellulose (B213188) has been used as a biodegradable catalyst for the synthesis of isoxazol-5-one derivatives. nih.gov

The economic viability of any synthetic route is a critical factor for its industrial application. A comparative analysis of different synthetic strategies for this compound, considering factors like raw material costs, energy consumption, reaction efficiency, and waste generation, is necessary. The following table provides a conceptual framework for such an analysis.

Synthetic RouteKey FeaturesAdvantagesDisadvantagesEconomic Feasibility
Traditional Synthesis Often involves multi-step reactions, organic solvents, and metal catalysts.Well-established procedures.Use of hazardous materials, potentially low overall yield, high energy consumption.May be less favorable due to environmental and cost factors.
Ultrasound-Assisted Synthesis Utilizes ultrasonic irradiation to promote the reaction. nih.govShorter reaction times, improved yields, lower energy consumption. nih.govRequires specialized equipment.Potentially high, especially for large-scale production due to increased efficiency.
Microwave-Assisted Synthesis Employs microwave heating to accelerate the reaction. mdpi.comRapid synthesis, higher yields, cleaner reactions. mdpi.comCan be difficult to scale up.Favorable for laboratory-scale and potentially pilot-scale synthesis.
Flow Chemistry Synthesis Continuous reaction in a microreactor system. biolmolchem.comPrecise control, enhanced safety, potential for automation and high-throughput synthesis. biolmolchem.commdpi.comHigh initial investment for equipment.Very promising for industrial production due to high efficiency and consistency.

By focusing on these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-(2-Methylphenyl)-1,2-oxazol-5-amine with high regiochemical control?

  • Methodological Answer : Cyclocondensation of nitrile oxides with acetylenic precursors is a common approach. Optimize reaction conditions (e.g., 80–100°C, CuI catalysis) to favor regioselective formation of the 1,2-oxazole core. For analogs like 3-(4-methoxyphenyl)-1,2-oxazol-5-amine, similar protocols with substituted benzoyl chlorides or isocyanates are employed . Post-synthesis, confirm regiochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR to verify coupling positions.

Q. How should researchers optimize purification protocols for this compound to achieve >95% purity?

  • Methodological Answer : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:1). For structurally similar compounds like (3-phenylisoxazol-5-yl)methylamine, purity ≥95% is achieved via sequential recrystallization in ethanol/water mixtures . Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic protons using 1H^{1}\text{H}-1H^{1}\text{H} COSY and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals in the 6.5–8.5 ppm range.
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 189.1 for C10_{10}H10_{10}N2_2O) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can SHELX-based crystallographic refinement resolve challenges in determining the absolute configuration of this compound derivatives?

  • Methodological Answer : For derivatives with chiral centers, use SHELXL (v.2018/3) for refinement. Input HKLF5 format data to handle twinning, and apply the Flack parameter to determine absolute configuration. For example, SHELX refinement of oxazole analogs requires careful treatment of anisotropic displacement parameters for methylphenyl groups . Validate results against Bijvoet differences (>3σ) in the final model.

Q. What strategies address contradictions between spectroscopic and crystallographic data in structural studies of oxazol-5-amine derivatives?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature 1H^{1}\text{H} NMR (e.g., 298–343 K) to detect conformational exchange broadening.
  • DFT Modeling : Compare experimental NMR shifts (e.g., GIAO method at B3LYP/6-31G(d)) with observed values to identify dominant conformers .
  • X-ray Validation : Use SHELXPRO to cross-validate hydrogen bonding networks (e.g., N–H···O interactions) against crystallographic data .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 2-methylphenyl or oxazole-5-amine positions (e.g., halogenation, methoxylation) using protocols similar to 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine synthesis .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50_{50} values with Hammett σ constants of substituents.
  • Computational Docking : Use AutoDock Vina to model interactions with active sites, prioritizing derivatives with ΔGbinding_{\text{binding}} < -8 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.